molecular formula C14H21N3O3S B7765044 1-(diethylamino)-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propan-2-ol

1-(diethylamino)-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propan-2-ol

Cat. No.: B7765044
M. Wt: 311.40 g/mol
InChI Key: RQPGPOAYRPGMJG-UHFFFAOYSA-N
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Description

1-(diethylamino)-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propan-2-ol is a chemical compound listed in the PubChem database It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 1-(diethylamino)-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propan-2-ol involves several synthetic routes and reaction conditions. One common method includes the use of advanced tandem mass spectrometry techniques to identify and characterize the compound . The synthesis typically involves the use of specific reagents and catalysts under controlled conditions to ensure the purity and yield of the final product.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and yield. This may include the use of automated systems and advanced analytical techniques to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(diethylamino)-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propan-2-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by factors such as the chemical nature of the reactants, temperature, concentration, and the presence of catalysts .

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products are often characterized using advanced analytical techniques such as mass spectrometry and chromatography.

Scientific Research Applications

1-(diethylamino)-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propan-2-ol has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and in biology for studying metabolic pathways and molecular interactions . In medicine, this compound is investigated for its potential therapeutic effects and as a diagnostic tool. In industry, it is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(diethylamino)-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propan-2-ol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and functions . The detailed mechanism of action is often studied using advanced techniques such as molecular docking and biochemical assays.

Comparison with Similar Compounds

1-(diethylamino)-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propan-2-ol can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar chemical structures or functional groups . The comparison can be based on various parameters such as reactivity, stability, and biological activity.

List of Similar Compounds:
  • CID 2632
  • CID 6540461
  • CID 5362065
  • CID 5479530

These compounds share some similarities with this compound but also have distinct differences that make this compound unique in its applications and properties.

Properties

IUPAC Name

1-(diethylamino)-3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O3S/c1-3-17(4-2)10-11(18)9-15-14-12-7-5-6-8-13(12)21(19,20)16-14/h5-8,11,18H,3-4,9-10H2,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQPGPOAYRPGMJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(CNC1=NS(=O)(=O)C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC(CNC1=NS(=O)(=O)C2=CC=CC=C21)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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